2-(3-Chlorostyryl)quinolin-8-ol
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Overview
Description
2-(3-Chlorostyryl)quinolin-8-ol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound this compound is characterized by the presence of a quinoline ring system substituted with a chlorostyryl group at the 2-position and a hydroxyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorostyryl)quinolin-8-ol typically involves the condensation of 3-chlorobenzaldehyde with 8-hydroxyquinoline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorostyryl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form a quinone derivative.
Reduction: The chlorostyryl group can be reduced to form the corresponding styryl derivative.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Styryl derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, 2-(3-Chlorostyryl)quinolin-8-ol is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as fluorescence and photostability, making it useful in the fields of material science and nanotechnology.
Mechanism of Action
The mechanism of action of 2-(3-Chlorostyryl)quinolin-8-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and receptors, leading to the modulation of various biological processes.
Pathways Involved: It can inhibit the activity of enzymes involved in DNA replication and repair, induce apoptosis in cancer cells, and modulate immune responses.
Comparison with Similar Compounds
2-(3-Chlorostyryl)quinolin-8-ol can be compared with other similar compounds such as:
Quinolin-8-ol: Lacks the chlorostyryl group and has different biological activities.
2-Styrylquinolin-8-ol: Lacks the chlorine atom in the styryl group and exhibits different reactivity and biological properties.
2-(3-Bromostyryl)quinolin-8-ol: Contains a bromine atom instead of chlorine, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other quinoline derivatives.
Properties
Molecular Formula |
C17H12ClNO |
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Molecular Weight |
281.7 g/mol |
IUPAC Name |
2-[(E)-2-(3-chlorophenyl)ethenyl]quinolin-8-ol |
InChI |
InChI=1S/C17H12ClNO/c18-14-5-1-3-12(11-14)7-9-15-10-8-13-4-2-6-16(20)17(13)19-15/h1-11,20H/b9-7+ |
InChI Key |
PBQODLLMBOBCMS-VQHVLOKHSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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